

An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-fluoro-6-nitroaniline

Cat. No.: B170609

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluoro-6-nitroaniline is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring bromo, fluoro, and nitro groups on an aniline scaffold, provides multiple reaction sites for the construction of more complex molecules. This guide offers a comprehensive review of the available technical data on **2-Bromo-3-fluoro-6-nitroaniline**, focusing on its chemical properties, synthesis, and potential applications in research and development, particularly in the pharmaceutical and agrochemical sectors.^[1]

Chemical Properties and Data

2-Bromo-3-fluoro-6-nitroaniline is a bright yellow solid at room temperature.^[2] The presence of electron-withdrawing groups (nitro and halogens) and an electron-donating group (amino) on the benzene ring significantly influences its reactivity and spectroscopic properties.

Physicochemical Data

Property	Value	Source
CAS Number	1218764-80-7	[1]
Molecular Formula	C ₆ H ₄ BrFN ₂ O ₂	[1]
Molecular Weight	235.01 g/mol	[1]
Appearance	Bright yellow solid	[2]

Spectroscopic Data

While specific, detailed spectra for **2-Bromo-3-fluoro-6-nitroaniline** are not widely published in peer-reviewed literature, a transmission Infrared (IR) spectrum is available.[\[3\]](#) Spectroscopic data for closely related compounds can provide insights into the expected spectral characteristics. For instance, the FTIR and FT-Raman spectra of 2-bromo-6-chloro-4-fluoroaniline have been analyzed in detail, showing characteristic C-H stretching vibrations in the 3000-3100 cm⁻¹ region and C-C stretching vibrations between 1400 and 1650 cm⁻¹.[\[4\]](#)

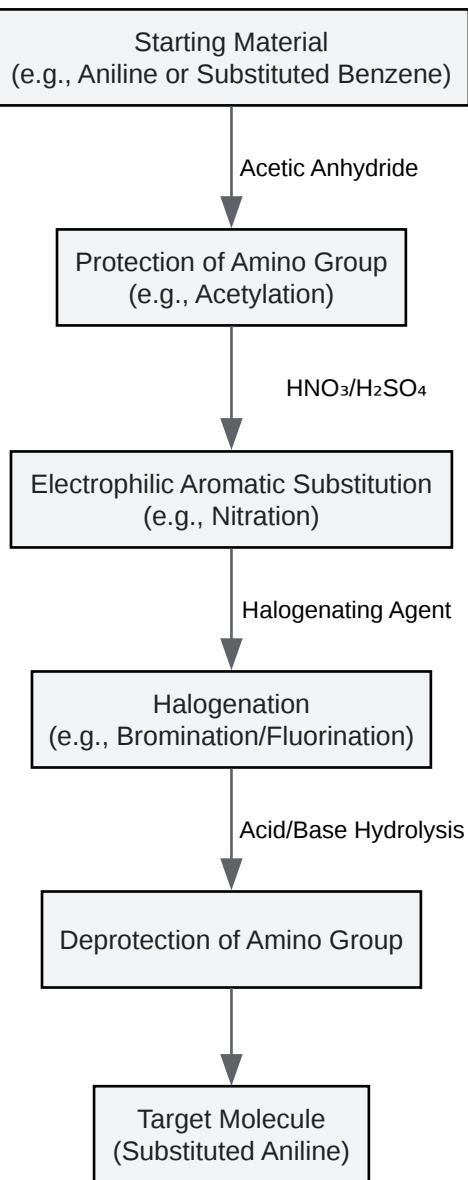
Synthesis

A definitive, detailed experimental protocol for the synthesis of **2-Bromo-3-fluoro-6-nitroaniline** is not readily available in the public domain. However, general methods for the synthesis of substituted nitroanilines can be adapted. These multi-step syntheses often involve nitration, halogenation, and protection/deprotection of the amino group. The order of these steps is crucial for achieving the desired regioselectivity.

A plausible synthetic approach could involve the nitration of a bromo-fluoroaniline precursor or the bromination and fluorination of a nitroaniline precursor. The synthesis of related compounds, such as 2-bromo-3-fluoroaniline from 2-bromo-1-fluoro-3-nitrobenzene via reduction, suggests a potential final step in a synthetic pathway to the target molecule.[\[5\]](#)

The following diagram illustrates a generalized synthetic workflow for producing a polysubstituted aniline, which could be conceptually applied to the synthesis of **2-Bromo-3-fluoro-6-nitroaniline**.

Generalized Synthetic Workflow for Substituted Anilines

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Caption: Generalized workflow for substituted aniline synthesis.

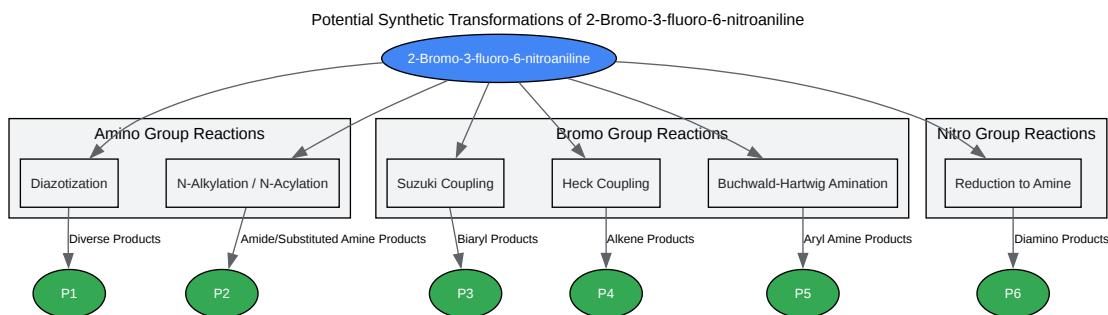
Applications in Research and Drug Development

2-Bromo-3-fluoro-6-nitroaniline is primarily utilized as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.^[1] The diverse functional groups on the aromatic ring allow for a variety of chemical transformations:

- Amino Group: The aniline moiety can be diazotized and converted to other functional groups. It can also undergo N-alkylation or acylation.^[6]
- Bromo Group: The bromine atom is a good leaving group and can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-nitrogen bonds.^[6]
- Nitro Group: The nitro group can be reduced to an amino group, providing another site for functionalization. The strong electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution. The nitro group itself is a key pharmacophore in some biologically active molecules.^[7]

The combination of these reactive sites makes **2-Bromo-3-fluoro-6-nitroaniline** a versatile precursor for generating libraries of compounds for drug discovery screening. The presence of a fluorine atom is also of particular interest in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The following diagram illustrates the potential reaction pathways for **2-Bromo-3-fluoro-6-nitroaniline** in synthetic chemistry.



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Caption: Synthetic utility of **2-Bromo-3-fluoro-6-nitroaniline**.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of **2-Bromo-3-fluoro-6-nitroaniline** are not widely available in published literature. Researchers should refer to general methods for reactions such as nitration of haloanilines, bromination of fluoro-nitroanilines, and cross-coupling reactions of bromoanilines, and adapt them accordingly. Careful optimization of reaction conditions, including temperature, solvent, and catalyst, would be necessary.

For the synthesis of related nitroanilines, procedures often involve the use of a nitrating mixture of concentrated nitric and sulfuric acids at low temperatures.^[8] The reduction of a nitro group to an amine can be achieved using various reagents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.^[5]

Conclusion

2-Bromo-3-fluoro-6-nitroaniline is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical fields. While detailed experimental data and specific applications are not extensively documented in publicly accessible sources, its molecular structure suggests a high degree of synthetic versatility. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in developing new chemical entities. Researchers working with this compound should rely on established synthetic methodologies for substituted anilines and perform thorough analytical characterization to confirm the identity and purity of their products.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170609#literature-review-on-2-bromo-3-fluoro-6-nitroaniline>

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